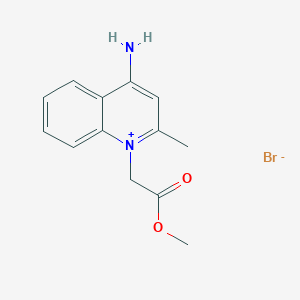
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is a quaternary ammonium compound with a quinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide typically involves the quaternization of a quinoline derivative. The process begins with the preparation of 4-amino-2-methylquinoline, which is then reacted with 2-methoxy-2-oxoethyl bromide under controlled conditions to form the desired quaternary ammonium compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of specialized equipment to handle the reagents and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while substitution reactions can produce a variety of substituted quinolinium derivatives.
Scientific Research Applications
Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its antimicrobial or anticancer activities.
Comparison with Similar Compounds
- Quinolinium, 4-amino-1-(2-hydroxy-2-oxoethyl)-2-methyl-, bromide
- Quinolinium, 4-amino-1-(2-chloro-2-oxoethyl)-2-methyl-, bromide
- Quinolinium, 4-amino-1-(2-ethoxy-2-oxoethyl)-2-methyl-, bromide
Comparison: Quinolinium, 4-amino-1-(2-methoxy-2-oxoethyl)-2-methyl-, bromide is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
647858-17-1 |
|---|---|
Molecular Formula |
C13H15BrN2O2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
methyl 2-(4-amino-2-methylquinolin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C13H14N2O2.BrH/c1-9-7-11(14)10-5-3-4-6-12(10)15(9)8-13(16)17-2;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
FJHWCDMMDHBYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CC(=O)OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
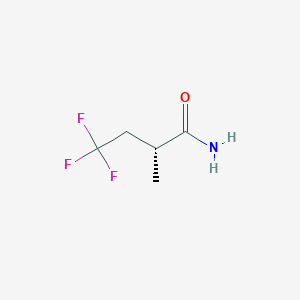
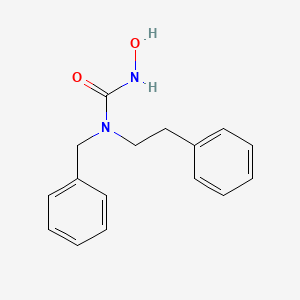
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
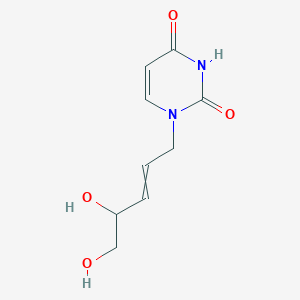

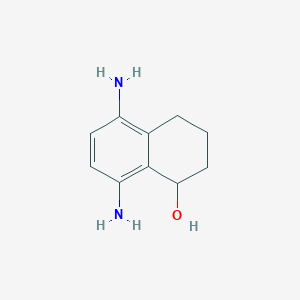
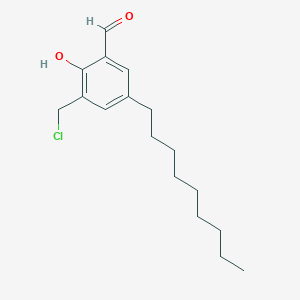
![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)

![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)
